molecular formula C18H14BrF4N3O2 B269661 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone

Katalognummer B269661
Molekulargewicht: 460.2 g/mol
InChI-Schlüssel: QCGPTIWVWRWHLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone, also known as BDF-8634, is a novel small molecule inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a member of the protein kinase C family and plays a crucial role in T-cell activation and differentiation. BDF-8634 has shown potential as a therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.

Wirkmechanismus

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone works by inhibiting the activity of PKCθ, which plays a crucial role in T-cell activation and differentiation. PKCθ is involved in the downstream signaling of the T-cell receptor, and its activation leads to the production of pro-inflammatory cytokines. This compound binds to the ATP-binding site of PKCθ, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines in T-cells, leading to a reduction in inflammation. It has also been shown to reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has several advantages for lab experiments, including its specificity for PKCθ, its favorable pharmacokinetic profile, and its demonstrated efficacy in preclinical studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone. One area of interest is its potential as a therapeutic agent for other autoimmune diseases and inflammatory disorders, such as multiple sclerosis and psoriasis. Another direction is to investigate the safety and efficacy of this compound in clinical trials in humans. Additionally, the development of more potent and selective inhibitors of PKCθ could lead to improved therapeutic options for these diseases.

Synthesemethoden

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanol in the presence of a base to form the intermediate this compound. The intermediate is then purified by column chromatography to obtain the final product.

Wissenschaftliche Forschungsanwendungen

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has been extensively studied for its potential as a therapeutic agent for autoimmune diseases and inflammatory disorders. In a preclinical study, this compound was found to inhibit the activation of PKCθ in T-cells, leading to a reduction in the production of pro-inflammatory cytokines. This compound also demonstrated efficacy in a mouse model of rheumatoid arthritis, where it reduced joint inflammation and bone destruction.

Eigenschaften

Molekularformel

C18H14BrF4N3O2

Molekulargewicht

460.2 g/mol

IUPAC-Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(6-bromo-2-cyclopropylquinolin-4-yl)methanone

InChI

InChI=1S/C18H14BrF4N3O2/c19-9-3-4-12-10(5-9)11(6-13(24-12)8-1-2-8)16(27)26-18(28,17(22)23)7-14(25-26)15(20)21/h3-6,8,15,17,28H,1-2,7H2

InChI-Schlüssel

QCGPTIWVWRWHLD-UHFFFAOYSA-N

SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Kanonische SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.